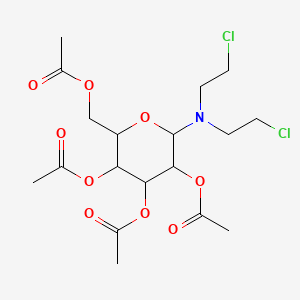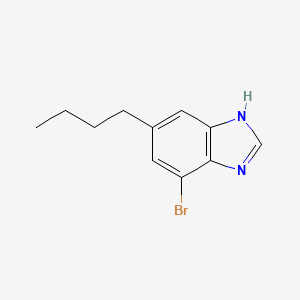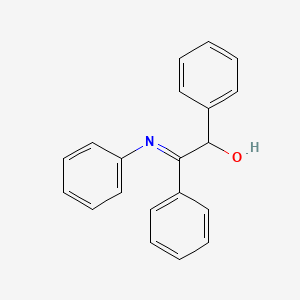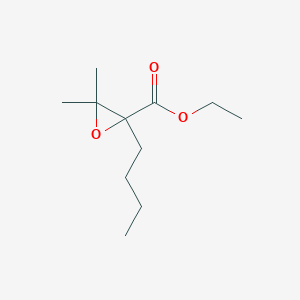
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- is a chemical compound with the molecular formula C15H10Cl2N2O2 It is known for its unique structure, which includes two 4-chlorophenyl groups attached to an imidazolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- typically involves the reaction of 4,4’-dichlorobenzophenone with urea under specific conditions. The reaction is carried out in the presence of a base, such as potassium cyanide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazolidinedione core or the chlorophenyl groups.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the chlorophenyl rings.
Scientific Research Applications
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include modulation of enzyme activity, inhibition of specific biochemical reactions, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in various chemical reactions and as a precursor in organic synthesis.
5-(4-Chlorophenyl)-5-phenyl-2,4-imidazolidinedione: Another derivative with different substituents on the imidazolidinedione core.
Uniqueness
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other imidazolidinedione derivatives and contributes to its specific applications and effects.
Properties
CAS No. |
23186-92-7 |
|---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-5-1-9(2-6-11)15(13(20)18-14(21)19-15)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) |
InChI Key |
QUIIKRQNYWCNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


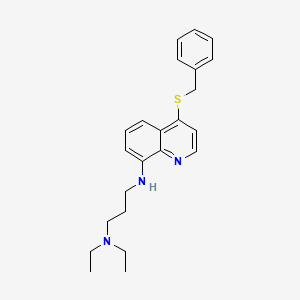
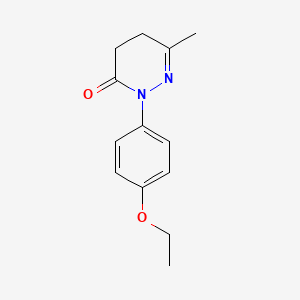
![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
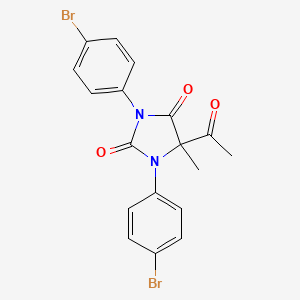
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)
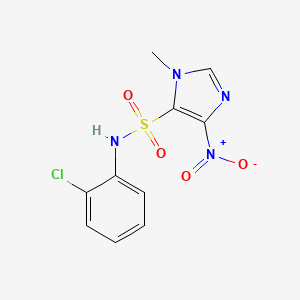
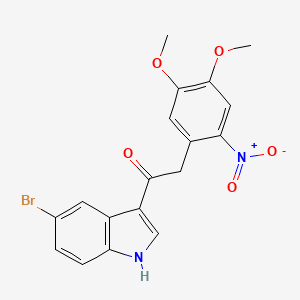
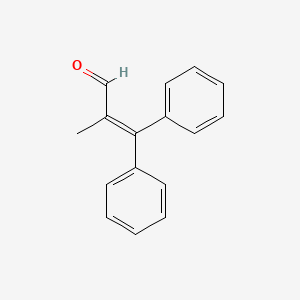
![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)

